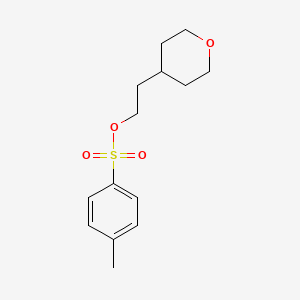

2-(tetrahydro-2H-pyran-4-yl)ethyl 4-methylbenzenesulfonate

描述

2-(Tetrahydro-2H-pyran-4-yl)ethyl 4-methylbenzenesulfonate (CAS: 959748-73-3) is a sulfonate ester derivative featuring a tetrahydropyran (THP) ring linked to a tosyl (4-methylbenzenesulfonyl) group via an ethyl spacer. Its molecular formula is C₁₄H₂₀O₄S, with a molar mass of 284.37 g/mol . This compound is structurally characterized by the THP ring’s oxygen heterocycle, which confers conformational rigidity, and the tosyl group, a strong leaving group that enhances its reactivity in alkylation or substitution reactions. It is typically stored at room temperature in dry, sealed conditions to maintain stability .

属性

IUPAC Name |

2-(oxan-4-yl)ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4S/c1-12-2-4-14(5-3-12)19(15,16)18-11-8-13-6-9-17-10-7-13/h2-5,13H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYJPBVJBNREQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tetrahydro-2H-pyran-4-yl)ethyl 4-methylbenzenesulfonate typically involves the reaction of tetrahydropyran derivatives with benzenesulfonyl chloride under basic conditions. A common method includes the use of tetrahydropyran-4-yl ethanol as a starting material, which is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .

化学反应分析

Types of Reactions

2-(tetrahydro-2H-pyran-4-yl)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The sulfonate group can be replaced by other nucleophiles under suitable conditions.

Reduction Reactions: The compound can be reduced to form corresponding alcohols or ethers.

Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrahydropyran derivatives, while reduction reactions typically produce alcohols or ethers .

科学研究应用

Pharmaceutical Applications

The compound has shown promise in medicinal chemistry due to its potential as an intermediate in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties.

- Biological Activity : Preliminary studies indicate that compounds derived from 2-(tetrahydro-2H-pyran-4-yl)ethyl 4-methylbenzenesulfonate exhibit antimicrobial and anti-inflammatory activities. These properties make it a candidate for further development in therapeutic agents targeting infections and inflammatory diseases.

Material Science

In material science, this compound can be utilized as a building block for polymers or as a modifier in resin formulations. Its sulfonate group can enhance the solubility and processability of polymeric materials, making it useful in developing advanced materials with specific properties.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Compounds derived from sulfonate esters exhibited significant inhibition against Staphylococcus aureus. |

| Study B | Polymer Modifications | Incorporation of this compound into epoxy resins improved thermal stability and mechanical properties. |

| Study C | Anti-inflammatory Effects | In vivo studies demonstrated reduced inflammation markers in models treated with derivatives of this compound. |

作用机制

The mechanism of action of 2-(tetrahydro-2H-pyran-4-yl)ethyl 4-methylbenzenesulfonate involves its interaction with molecular targets through its sulfonate group. This group can form strong ionic bonds with positively charged sites on proteins or other biomolecules, influencing their function and activity. The tetrahydropyran ring provides structural stability and can participate in hydrophobic interactions .

相似化合物的比较

(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate (CAS: 101691-65-0)

- Molecular Formula : C₁₃H₁₈O₄S

- Molar Mass : 256.31 g/mol

- Key Differences : Replaces the ethyl spacer with a methyl group, reducing steric bulk and altering reactivity. The shorter chain may limit its utility in applications requiring extended linkers.

- Applications : Used in nucleophilic substitutions for introducing THP-protected alcohols in organic synthesis .

2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (CAS: 428871-01-6)

- Molecular Formula : C₈H₁₆O₄S

- Molar Mass : 208.28 g/mol

- Key Differences : Substitutes the tosyl group with a mesyl (methanesulfonyl) group. Mesylates are generally more reactive than tosylates due to the smaller, less electron-donating methyl group, accelerating alkylation kinetics .

- Synthesis: Prepared via methanesulfonylation of the corresponding THP ethanol derivative .

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate (CAS: 97986-34-0)

- Molecular Formula : C₁₂H₁₆O₄S

- Molar Mass : 256.31 g/mol

- Key Differences : Lacks the ethyl spacer, directly linking the THP ring to the tosyl group. This structural simplicity may enhance crystallinity but reduce flexibility in synthetic applications.

Physicochemical and Reactivity Comparisons

生物活性

2-(Tetrahydro-2H-pyran-4-yl)ethyl 4-methylbenzenesulfonate (CAS No. 959748-73-3) is a chemical compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including pharmacological effects, enzyme interactions, and relevant case studies.

The molecular formula of this compound is C14H20O4S, with a molecular weight of 284.37 g/mol. It is characterized by a tetrahydro-pyran ring and a sulfonate group, which may influence its solubility and permeability across biological membranes.

| Property | Value |

|---|---|

| Molecular Formula | C14H20O4S |

| Molecular Weight | 284.37 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| Log P (Octanol-Water) | Not provided |

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties, including:

- High gastrointestinal absorption : Indicated by its solubility profile.

- Blood-brain barrier permeability : Predicted to be permeable, suggesting potential central nervous system (CNS) applications.

- Enzyme interactions : It acts as an inhibitor of cytochrome P450 enzymes CYP1A2 and CYP2C19, which are crucial for drug metabolism .

Enzyme Inhibition Studies

Recent studies have highlighted the compound's role in enzyme inhibition:

- CYP1A2 Inhibition : This inhibition could lead to significant drug-drug interactions, especially with medications metabolized by this pathway.

- CYP2C19 Inhibition : Similarly, this interaction may affect the pharmacokinetics of drugs such as clopidogrel and omeprazole.

Case Studies and Research Findings

- Anticancer Activity : A study explored the use of sulfonate derivatives in liposomal drug delivery systems targeting tumors. The incorporation of compounds like this compound into liposomes significantly enhanced the delivery efficiency of chemotherapeutic agents .

- Neuroprotective Effects : Research indicates that related compounds exhibit neuroprotective properties against oxidative stress in neuronal models. This suggests potential applications in neurodegenerative diseases .

- Antioxidant Properties : The compound has shown promising results in antioxidant assays, indicating its ability to scavenge free radicals and reduce oxidative damage in cellular models .

Toxicological Profile

The safety profile of this compound is under investigation. Preliminary data suggest moderate toxicity levels; however, further studies are required to establish comprehensive safety parameters.

常见问题

Basic: What are the common synthetic routes for 2-(tetrahydro-2H-pyran-4-yl)ethyl 4-methylbenzenesulfonate?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution reactions. A tetrahydropyran (THP)-derived alcohol (e.g., tetrahydro-2H-pyran-4-ylmethanol) reacts with 4-methylbenzenesulfonyl chloride (tosyl chloride) under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane or THF. Reaction monitoring via TLC or HPLC is recommended to track tosylate formation . AI-driven retrosynthetic tools (e.g., Reaxys or Pistachio models) can predict optimal pathways by analyzing steric and electronic factors in precursor molecules .

Advanced: How can conflicting NMR data for sulfonate ester derivatives be resolved during characterization?

Methodological Answer:

Discrepancies in H or C NMR signals (e.g., split peaks for diastereotopic protons or rotational conformers) require advanced techniques:

- 2D NMR (COSY, NOESY): Resolves overlapping signals by correlating coupled protons (e.g., axial vs. equatorial THP substituents) .

- X-ray crystallography: Provides definitive structural confirmation, as seen in crystallographic studies of related sulfonate esters (e.g., (E)-3-[(pyrazolylimino)methylene]phenyl tosylate derivatives) .

- DFT calculations: Predict theoretical NMR shifts for comparison with experimental data .

Basic: What spectroscopic and chromatographic methods are used to confirm purity and identity?

Methodological Answer:

- HPLC/GC-MS: Quantifies purity (>98% as per commercial standards) and detects residual solvents or by-products (e.g., unreacted tosyl chloride) .

- IR spectroscopy: Identifies sulfonate S=O stretching bands near 1360 cm and 1170 cm .

- High-resolution mass spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+Na] at m/z 279.08 for CHOS) .

Advanced: What strategies optimize regioselectivity in alkylation reactions involving this tosylate?

Methodological Answer:

Regioselectivity in nucleophilic substitutions (e.g., SN2 reactions) depends on:

- Steric effects: Bulky nucleophiles favor attack at less hindered sites (e.g., THP-O vs. tosyl-O).

- Solvent polarity: Polar aprotic solvents (DMF, DMSO) enhance leaving-group departure, critical for tosylate displacement .

- Catalysis: Phase-transfer catalysts (e.g., crown ethers) improve reactivity in biphasic systems .

- Temperature control: Lower temperatures reduce competing elimination pathways (e.g., E2 mechanisms) .

Advanced: How can researchers address discrepancies in reaction yields between batch syntheses?

Methodological Answer:

Yield inconsistencies often arise from:

- Impurity profiles: Trace water hydrolyzes tosylates; use molecular sieves or anhydrous solvents .

- Kinetic vs. thermodynamic control: Monitor reaction progress via in-situ IR or Raman spectroscopy to identify intermediate phases .

- Scale-up effects: Mixing efficiency and heat transfer vary between micro- and macroscale syntheses; computational fluid dynamics (CFD) models can optimize reactor design .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Moisture sensitivity: Store under inert gas (N/Ar) in sealed containers with desiccants (silica gel) .

- Thermal stability: Decomposition above 150°C; DSC/TGA analysis recommended for long-term storage protocols .

- Light sensitivity: Amber vials prevent photolytic cleavage of the sulfonate ester bond .

Advanced: How to analyze competing reaction pathways in catalytic transformations of this tosylate?

Methodological Answer:

- Mechanistic probes: Isotopic labeling (e.g., O in sulfonate groups) tracks bond cleavage sites .

- Kinetic isotope effects (KIE): Compare for C-O bond rupture to distinguish SN1 vs. SN2 mechanisms .

- Computational modeling: Density Functional Theory (DFT) identifies transition-state geometries and activation barriers .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE: Gloves (nitrile), lab coats, and goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of airborne particulates .

- Waste disposal: Segregate sulfonate-containing waste for incineration or neutralization .

Advanced: How to design a kinetic study for sulfonate ester hydrolysis under varying pH conditions?

Methodological Answer:

- pH-rate profile: Conduct reactions in buffered solutions (pH 1–13) and monitor via UV-Vis (λ = 260 nm for released tosylic acid) .

- Activation parameters: Calculate ΔH and ΔS using Arrhenius plots across temperatures (25–80°C) .

- Computational support: Molecular dynamics simulations predict solvation effects on hydrolysis rates .

Advanced: What analytical techniques resolve enantiomeric purity in chiral derivatives of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。